molecular formula C16H10BrNO3 B3183477 Glycolic acid oxidase inhibitor 1 CAS No. 77529-42-1

Glycolic acid oxidase inhibitor 1

Cat. No.: B3183477
CAS No.: 77529-42-1
M. Wt: 344.16 g/mol
InChI Key: WMLWRZOUOGMDNS-UHFFFAOYSA-N
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Description

Glycolic acid oxidase inhibitor 1 is a compound known for its ability to inhibit glycolate oxidase, an enzyme involved in the biosynthesis of oxalate. This inhibition is particularly significant in the context of preventing and treating calcium oxalate renal lithiasis (kidney stones) by reducing oxalate production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycolic acid oxidase inhibitor 1 involves the preparation of 4-substituted-3-hydroxy-3-pyrroline-2,5-dione compounds. The detailed synthetic route and reaction conditions are described in patent EP0021228A1 . The compound is typically synthesized through a series of organic reactions, including bromination and cyclization, under controlled conditions to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Glycolic acid oxidase inhibitor 1 primarily undergoes oxidation and substitution reactions. These reactions are crucial for its inhibitory activity against glycolate oxidase.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Substitution: Substitution reactions typically involve nucleophilic reagents that replace specific functional groups on the molecule.

Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which may have different levels of inhibitory activity.

Scientific Research Applications

Glycolic acid oxidase inhibitor 1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of glycolic acid oxidase inhibitor 1 involves the inhibition of glycolate oxidase. This enzyme catalyzes the oxidation of glycolate to glyoxylate, a precursor of oxalate. By inhibiting this enzyme, this compound reduces the production of oxalate, thereby preventing the formation of calcium oxalate kidney stones . The molecular target of this compound is the active site of glycolate oxidase, where it binds and inhibits the enzyme’s activity.

Comparison with Similar Compounds

Uniqueness: Glycolic acid oxidase inhibitor 1 is unique in its specific inhibition of glycolate oxidase, making it particularly effective in reducing oxalate production and preventing kidney stones. Unlike other tyrosinase inhibitors, its primary application is in the medical field for the treatment of renal lithiasis .

Properties

IUPAC Name

3-[4-(4-bromophenyl)phenyl]-4-hydroxypyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13-14(19)16(21)18-15(13)20/h1-8H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLWRZOUOGMDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C(C(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228231
Record name 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77529-42-1
Record name 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077529421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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